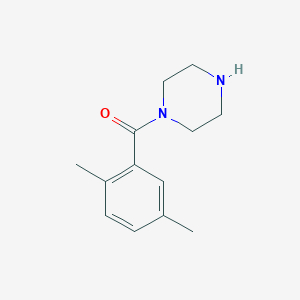
(2,5-Dimethylphenyl)(piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dimethylphenyl)(piperazin-1-yl)methanone is a chemical compound that belongs to the class of arylpiperazines. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a piperazine ring attached to a 2,5-dimethylphenyl group via a methanone linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethylphenyl)(piperazin-1-yl)methanone typically involves the reaction of 2,5-dimethylphenylamine with piperazine in the presence of a suitable catalyst. One common method involves the use of formaldehyde and acetic acid as reagents, with the reaction being carried out in an aqueous medium . The reaction conditions usually require stirring the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2,5-Dimethylphenyl)(piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the aromatic ring would yield nitro derivatives, while reduction of the methanone group would produce the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
(2,5-Dimethylphenyl)(piperazin-1-yl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (2,5-Dimethylphenyl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets. For instance, it has been identified as a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids . The inhibition of MAGL leads to increased levels of endocannabinoids, which can modulate various physiological processes, including pain, inflammation, and cancer progression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Methoxyphenyl)(piperazin-1-yl)methanone
- (2,4-Dimethylphenyl)(piperazin-1-yl)methanone
- (2,3-Dimethylphenyl)(piperazin-1-yl)methanone
Uniqueness
(2,5-Dimethylphenyl)(piperazin-1-yl)methanone is unique due to its specific substitution pattern on the aromatic ring, which can influence its pharmacological properties and interactions with molecular targets. The presence of two methyl groups at the 2 and 5 positions of the phenyl ring can affect the compound’s binding affinity and selectivity towards different receptors and enzymes .
Eigenschaften
Molekularformel |
C13H18N2O |
|---|---|
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
(2,5-dimethylphenyl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C13H18N2O/c1-10-3-4-11(2)12(9-10)13(16)15-7-5-14-6-8-15/h3-4,9,14H,5-8H2,1-2H3 |
InChI-Schlüssel |
GBNRCDRTJPBVPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)C(=O)N2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


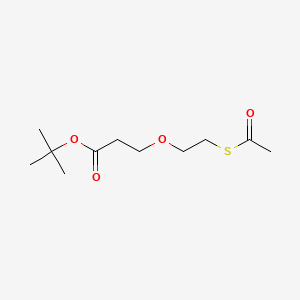
![(1R,3E,5S)-3-[(2E)-2-[(3aS,7aS)-1-[(E,2S)-6-ethyl-6-hydroxyoct-4-en-2-yl]-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]-5-fluoro-4-methylidenecyclohexan-1-ol](/img/structure/B14067783.png)
![Benzo[b]thiophene-3-propanoic acid, 2-bromo-](/img/structure/B14067788.png)
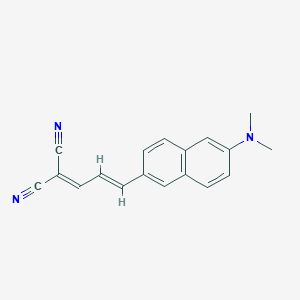
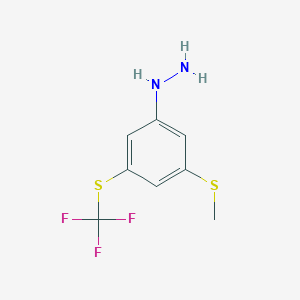
![1,4-Bis[2-(3,4-dimethoxyphenyl)ethyl]piperazine-2,5-dione](/img/structure/B14067805.png)
![[2-Chloro-5-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14067808.png)


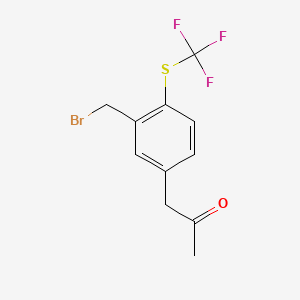
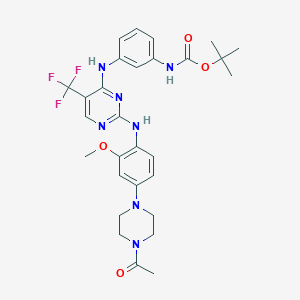

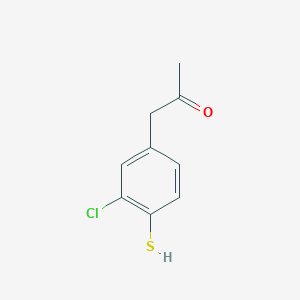
![4-[(10S,13R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14067846.png)
